N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5S2/c19-12-2-4-13(5-3-12)28(23,24)9-17(22)21-18-20-14(8-27-18)11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCMVCOFITSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly in cancer treatment.
Chemical Structure and Properties
The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 355.35 g/mol. The presence of the 4-fluorophenyl sulfonyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is usually achieved through the reaction of thioamides with appropriate halides.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This step requires careful control to ensure correct functional group positioning.
- Final Acetamide Formation : The sulfonyl and acetamide groups are introduced in the final synthetic step.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxicity against various cancer cell lines:
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, particularly at the G2-M phase, indicating their potential as effective anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR signaling pathways, which are crucial in cancer proliferation.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that specific derivatives can significantly reduce cell populations in the G1 phase, indicating effective cell cycle disruption .
Case Studies
A notable case study involved testing this compound on various cancer cell lines:
- HepG2 Cell Line : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy.
- MCF7 Cell Line : The compound induced apoptosis without affecting normal cell lines at similar concentrations, indicating a favorable therapeutic index.
Comparison with Similar Compounds
ASN90
- Structure : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide.
- Comparison : Shares the benzo[d][1,3]dioxol group but replaces the thiazole ring with a thiadiazole core. The ethyl-piperazine linker in ASN90 may enhance solubility, whereas the thiazole-sulfonyl combination in the target compound could improve binding to sulfhydryl-containing enzymes .
LSN3316612
- Structure : N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide.
- Comparison : Both compounds feature thiazole-linked acetamide scaffolds. However, LSN3316612 incorporates a fluoropyridyl-piperidine group instead of the sulfonyl-fluorophenyl moiety, likely altering selectivity toward kinase or phosphatase targets .
Thiazole Derivatives with Varied Substituents
Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
- Molecular Weight : 410.51 g/mol; Melting Point : 269–270°C.
- Comparison : The 4-fluorophenyl group is present but as part of a piperazine side chain rather than a sulfonyl group. This structural difference may reduce electrophilic reactivity compared to the target compound .
Compound 18 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide.
- Molecular Weight : 438.54 g/mol; Melting Point : 302–303°C.
- Comparison : Methoxy groups enhance lipophilicity, whereas the sulfonyl group in the target compound may improve hydrogen-bonding capacity and metabolic stability .
Sulfonyl-Containing Analogues
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Source : .
- Comparison : Shares the 4-fluorophenylsulfonyl motif but incorporates an imidazo-thiazole-pyridine scaffold. The rigid fused-ring system in this analogue may limit conformational flexibility compared to the thiazole-benzo[d][1,3]dioxol core of the target compound .
Benzo[d][1,3]dioxol Derivatives
D14–D20 ()
- Structure : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(substituted-phenyl)penta-2,4-dienamides.
- Comparison : The benzo[d][1,3]dioxol group is conjugated to a dienamide chain instead of a thiazole ring. These compounds exhibit anti-inflammatory activity, highlighting the pharmacophore versatility of the benzo[d][1,3]dioxol moiety .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated based on structural formula.
Research Findings
Role of Sulfonyl Groups : The 4-fluorophenylsulfonyl group in the target compound likely enhances enzyme inhibition through strong hydrogen-bond acceptor interactions, as seen in analogues from .
Thiazole vs.
Benzo[d][1,3]dioxol Pharmacophore : This moiety is associated with improved blood-brain barrier penetration, as demonstrated by ASN90's efficacy in neurodegenerative models .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, TEA, dioxane | 75–80 | 90 | |
| 2 | 4-Fluorophenylsulfonyl chloride, K₂CO₃, ethanol | 65–70 | 95 |
Advanced: How can contradictory bioactivity data for this compound be resolved in cancer cell assays?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs).
- Structural Confounders : Verify purity via HPLC and confirm the absence of byproducts (e.g., unreacted sulfonyl intermediates) using LC-MS .
- Mechanistic Studies : Use siRNA knockdowns to validate target pathways (e.g., apoptosis markers like caspase-3) .
Note : Cross-validate results with orthogonal assays (e.g., Western blotting for protein expression vs. cell viability assays) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, thiazole C=N at 1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and acetamide CH₃ (δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds at N-H···O motifs) .
Advanced: How can computational modeling predict SAR for analogs of this compound?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps for reactivity) .
Molecular Docking : Simulate binding to targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Prioritize analogs with lower binding energies (< -8 kcal/mol) .
MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV (DFT) | Reactivity Prediction |
| Binding Energy (COX-2) | -9.3 kcal/mol (Docking) | Target Affinity Screening |
Basic: What solvents and catalysts improve yield in the final sulfonylation step?
Methodological Answer:
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl chloride reactivity .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Workup : Quench with ice-water to precipitate the product, minimizing hydrolysis side reactions .
Advanced: How does crystallographic data inform structure-activity relationships (SAR)?
Methodological Answer:
- Hydrogen Bonding : X-ray data reveals N-H···O interactions between the acetamide and sulfonyl groups, stabilizing the bioactive conformation .
- Torsional Angles : Planar thiazole-benzo[d][1,3]dioxole arrangements (dihedral angle < 10°) enhance π-π stacking with hydrophobic kinase pockets .
- Substituent Effects : Electron-withdrawing groups (e.g., -F on phenyl) increase metabolic stability by reducing CYP450 oxidation .
Basic: How to troubleshoot low yields in the thiazole ring formation step?
Methodological Answer:
- Temperature Control : Maintain 20–25°C to avoid side reactions (e.g., over-acylation) .
- Stoichiometry : Use a 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride. Excess reagent leads to diacylated byproducts.
- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate the pure intermediate .
Advanced: What strategies validate the compound’s selectivity in multi-target kinase assays?
Methodological Answer:
Kinase Profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases.
Selectivity Index : Calculate IC₅₀ ratios (target kinase vs. off-targets like VEGFR2). A ratio > 100 indicates high selectivity .
Cellular Validation : Compare phosphoproteomics data (e.g., NanoString nCounter) pre/post-treatment to identify downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
